Spectroscopic Characterization of 2-ethyl-2,3-dihydro-1H-isoindol-4-amine: A Technical Guide
Spectroscopic Characterization of 2-ethyl-2,3-dihydro-1H-isoindol-4-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel compound 2-ethyl-2,3-dihydro-1H-isoindol-4-amine . Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights for the comprehensive structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this guide presents a robust predictive analysis based on established spectroscopic principles and data from analogous structures.
Molecular Structure and its Spectroscopic Implications
The structure of 2-ethyl-2,3-dihydro-1H-isoindol-4-amine combines a bicyclic isoindoline core with an ethyl substituent on the nitrogen atom and an amino group on the aromatic ring. This unique combination of an aliphatic amine within a heterocyclic system and an aromatic primary amine dictates its distinct spectroscopic fingerprint. Understanding the interplay between these functional groups is paramount for accurate spectral interpretation.
Caption: Molecular structure of 2-ethyl-2,3-dihydro-1H-isoindol-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-ethyl-2,3-dihydro-1H-isoindol-4-amine, both ¹H and ¹³C NMR will provide critical connectivity and environmental information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, benzylic, ethyl, and amine protons. The chemical shifts are influenced by the electron-donating amino group and the overall molecular geometry.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic CH (3H) | 6.5 - 7.2 | m | - | The amino group strongly shields the ortho and para protons, leading to upfield shifts. The three adjacent aromatic protons will exhibit complex splitting. |
| Benzylic CH₂ (4H) | ~4.0 | s | - | The two benzylic methylene groups are expected to be chemically equivalent, resulting in a singlet. The adjacent nitrogen will cause a downfield shift. |
| Ethyl CH₂ (2H) | ~2.7 | q | ~7 | Quartet due to coupling with the adjacent methyl group. The electron-withdrawing nitrogen causes a downfield shift. |
| Ethyl CH₃ (3H) | ~1.2 | t | ~7 | Triplet due to coupling with the adjacent methylene group. |
| Amine NH₂ (2H) | 3.5 - 5.0 | br s | - | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange.[1] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-NH₂ | 140 - 145 | The carbon attached to the electron-donating amino group will be significantly shielded. |
| Aromatic C (quaternary) | 125 - 135 | The two quaternary carbons of the fused ring system. |
| Aromatic CH | 110 - 120 | The aromatic CH carbons will be shielded by the amino group. |
| Benzylic CH₂ | 50 - 60 | The benzylic carbons are shifted downfield due to the attached nitrogen. |
| Ethyl CH₂ | 45 - 55 | The carbon is deshielded by the adjacent nitrogen atom. |
| Ethyl CH₃ | 10 - 15 | A typical upfield chemical shift for an aliphatic methyl group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 2-ethyl-2,3-dihydro-1H-isoindol-4-amine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the ethyl group and the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. In 2-ethyl-2,3-dihydro-1H-isoindol-4-amine, the key vibrational modes will be associated with the N-H bonds of the primary amine and the C-N bonds.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| Primary Aromatic Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3300 (two bands) | Medium to Strong | Characteristic for primary amines.[3][4] Aromatic amines typically show these absorptions at slightly higher frequencies than aliphatic amines.[1][5] |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak | Typical for C-H bonds on an aromatic ring. |
| Aliphatic C-H | Stretch | 2960 - 2850 | Medium to Strong | Corresponding to the ethyl and benzylic C-H bonds. |
| N-H | Bend (Scissoring) | 1650 - 1580 | Medium to Strong | Characteristic bending vibration for primary amines.[4] |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium | Skeletal vibrations of the aromatic ring. |
| Aromatic C-N | Stretch | 1335 - 1250 | Strong | The C-N bond of the aromatic amine will absorb in this region.[4] |
| Aliphatic C-N | Stretch | 1250 - 1020 | Medium to Weak | The C-N bonds of the isoindoline ring and the ethyl group.[4] |
| N-H | Wag | 910 - 665 | Broad, Strong | Out-of-plane bending of the N-H bonds in the primary amine.[4] |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
For 2-ethyl-2,3-dihydro-1H-isoindol-4-amine (C₁₀H₁₄N₂), the expected molecular weight is approximately 162.23 g/mol .[6] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 162.
Table 4: Predicted Key Fragment Ions in EI-MS
| m/z | Proposed Fragment | Rationale |
| 162 | [C₁₀H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 147 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 133 | [M - C₂H₅]⁺ | Loss of an ethyl radical, a common fragmentation for N-ethyl amines. |
| 118 | [C₈H₈N]⁺ | Loss of the ethylamine moiety, leading to a stable benzylic cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzylic compounds. |
Experimental Protocol for MS Data Acquisition
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are more likely to yield a prominent molecular ion or protonated molecule peak ([M+H]⁺ at m/z 163), which is useful for confirming the molecular weight.
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The sample is introduced into the ion source (e.g., via direct infusion or coupled with a gas or liquid chromatograph), ionized, and the resulting ions are analyzed.
Conclusion
The comprehensive spectroscopic analysis of 2-ethyl-2,3-dihydro-1H-isoindol-4-amine requires a multi-faceted approach, integrating NMR, IR, and MS data. This guide provides a robust predictive framework for the expected spectroscopic signatures of this molecule. The presented methodologies and expected data will serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds. The synergistic use of these techniques, particularly when supplemented with 2D NMR experiments, will enable unambiguous structural confirmation and provide a solid foundation for further research and development.
References
-
Illinois State University, Department of Chemistry. Infrared Spectroscopy - The Infrared Spectra of Aromatic Amines (Anilines). Available from: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available from: [Link]
-
University of Calgary. IR: amines. Available from: [Link]
- Gao, H., et al. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 653-655.
-
Chemistry LibreTexts. 24.10 Spectroscopy of Amines. (2023). Available from: [Link]
-
Abdullah, M. N. 13C -NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. ResearchGate. Available from: [Link]
- Reddy, K. S., et al. (2009). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Indian Journal of Chemistry - Section B, 48B(4), 544-549.
- Nomura Research Group. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Journal of Medicinal Chemistry, 61(7), 3224-3230.
